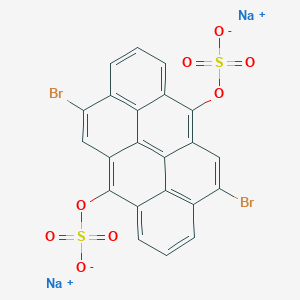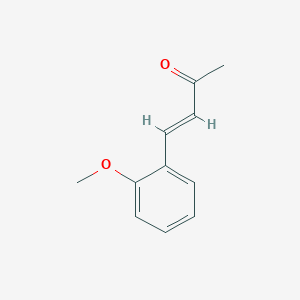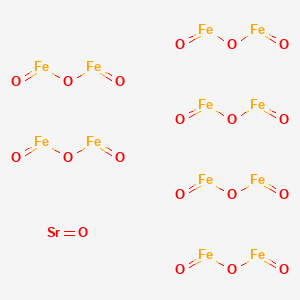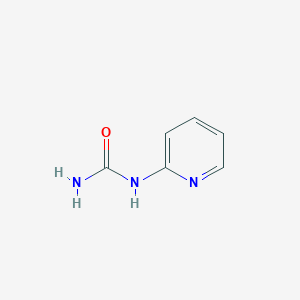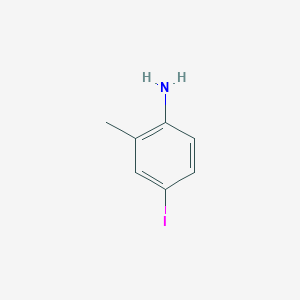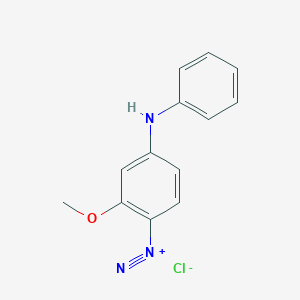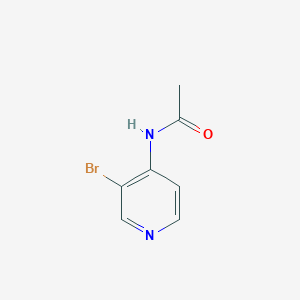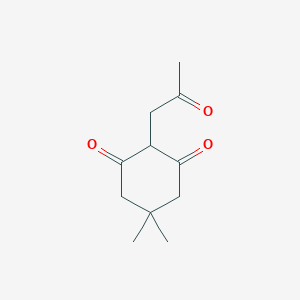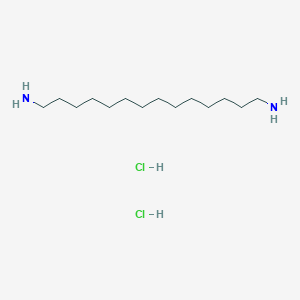
Tetradecanediamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetradecanediamine dihydrochloride, also known as 1,14-diaminotetradecane dihydrochloride, is a chemical compound that is widely used in scientific research. This compound is a white crystalline powder that is soluble in water and has a molecular weight of 304.28 g/mol. Tetradecanediamine dihydrochloride is commonly used as a reagent in the synthesis of various organic compounds and in biochemical and physiological studies.
Mechanism Of Action
The mechanism of action of tetradecanediamine dihydrochloride is not well understood. However, it is believed that this compound acts as a surfactant and can form micelles in aqueous solutions. This property makes it useful in various applications, including in the synthesis of polymers and surfactants.
Biochemical And Physiological Effects
Tetradecanediamine dihydrochloride does not have any known biochemical or physiological effects. It is a relatively inert compound that is not known to interact with biological systems.
Advantages And Limitations For Lab Experiments
Tetradecanediamine dihydrochloride has several advantages for use in lab experiments. It is a relatively inexpensive reagent that is readily available. It is also easy to handle and has a long shelf life. However, one limitation of this compound is that it is not very soluble in organic solvents, which can limit its use in certain applications.
Future Directions
There are several future directions for the use of tetradecanediamine dihydrochloride in scientific research. One potential application is in the synthesis of novel polymers and surfactants. Another potential application is in the development of new drug delivery systems. Additionally, tetradecanediamine dihydrochloride could be used in the development of new materials for use in various industries, including the automotive and aerospace industries. Further research is needed to fully explore the potential applications of this compound.
Synthesis Methods
Tetradecanediamine dihydrochloride can be synthesized by reacting Tetradecanediamine dihydrochloridetetradecane with hydrochloric acid. The reaction takes place at room temperature and the resulting product is obtained as a white crystalline powder.
Scientific Research Applications
Tetradecanediamine dihydrochloride is widely used in scientific research as a reagent in the synthesis of various organic compounds. It is also used in biochemical and physiological studies to investigate the mechanism of action of various substances. Tetradecanediamine dihydrochloride is commonly used in the synthesis of polymers, surfactants, and other organic compounds.
properties
CAS RN |
13880-35-8 |
|---|---|
Product Name |
Tetradecanediamine dihydrochloride |
Molecular Formula |
C14H34Cl2N2 |
Molecular Weight |
301.3 g/mol |
IUPAC Name |
tetradecane-1,14-diamine;dihydrochloride |
InChI |
InChI=1S/C14H32N2.2ClH/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16;;/h1-16H2;2*1H |
InChI Key |
WFMQETKNGWLYKC-UHFFFAOYSA-N |
SMILES |
C(CCCCCCCN)CCCCCCN.Cl.Cl |
Canonical SMILES |
C(CCCCCCCN)CCCCCCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



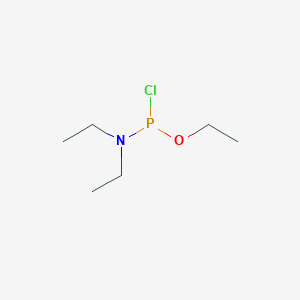
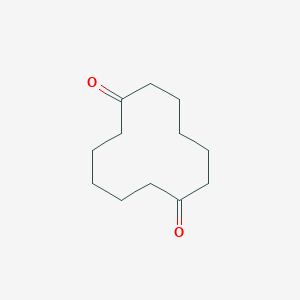
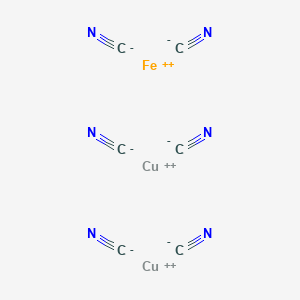
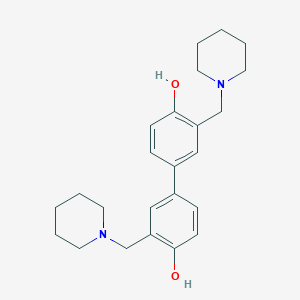
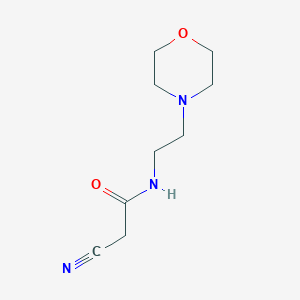
![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)
